![molecular formula C14H12N6O2 B4541724 5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B4541724.png)
5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
Übersicht
Beschreibung
5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of purine derivatives and has shown promising results in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Triazole derivatives, including compounds similar to the one you’ve mentioned, are well-known for their antifungal properties. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells .
Antibacterial Properties
The triazole ring system has been shown to possess significant antibacterial activity. By integrating into molecules that can interfere with bacterial cell wall synthesis or protein synthesis, triazole derivatives can act as potent antibacterial agents against a range of Gram-positive and Gram-negative bacteria .
Anticancer Potential
Research has indicated that triazole derivatives can exhibit anticancer activity by various mechanisms, such as inhibition of cancer cell growth, induction of apoptosis, and interference with cell cycle progression. The specific compound may be explored for its potential to act on cancerous cells through these mechanisms .
Antiviral Efficacy
Triazole compounds have been studied for their antiviral effects. They can be designed to target viral enzymes or processes essential for viral replication. The structural flexibility of triazole allows for the creation of derivatives that could potentially inhibit a wide range of viruses .
Antioxidant Effects
The presence of the triazole moiety in compounds has been associated with antioxidant properties. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Anti-inflammatory and Analgesic Activities
Triazole derivatives can also serve as anti-inflammatory and analgesic agents. They may work by reducing the production of pro-inflammatory cytokines or by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX) .
Antiepileptic and Sedative-Hypnotic Uses
Some triazole derivatives have been used in the treatment of epilepsy and as sedative-hypnotics. They can modulate the activity of neurotransmitters in the brain, which helps to stabilize neuronal firing and can induce sedation .
Antihypertensive and Cardiovascular Applications
Triazole derivatives can have applications in cardiovascular health, particularly as antihypertensives. They may affect the renin-angiotensin system or act on specific ion channels in the heart and blood vessels to lower blood pressure .
Eigenschaften
IUPAC Name |
1,5-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-18-9-11(21)15-14(22)19(2)12(9)20-10(16-17-13(18)20)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,15,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQLTMVNJPMHRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxy-5,9-dimethyl-3-phenyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4541645.png)
![3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541652.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B4541659.png)
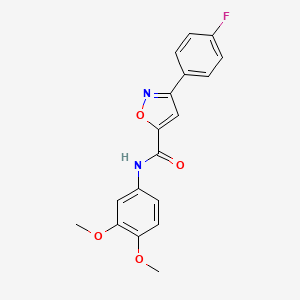
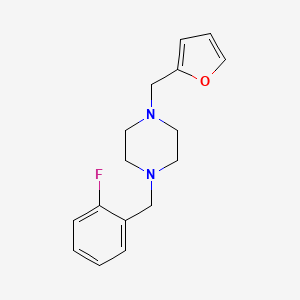

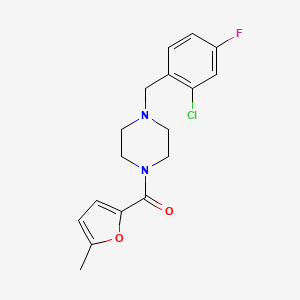
![4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4541704.png)
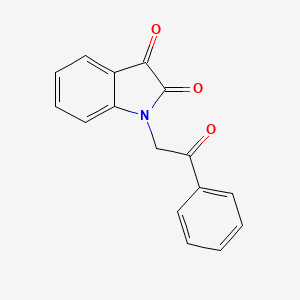
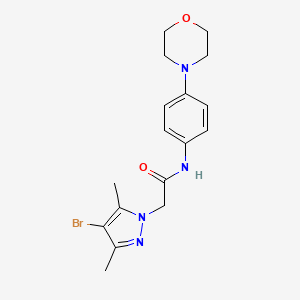
![8-quinolinyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4541734.png)
![6-bromo-2-(4-ethylphenyl)-N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4541744.png)
![7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B4541750.png)